Aramchol

描述

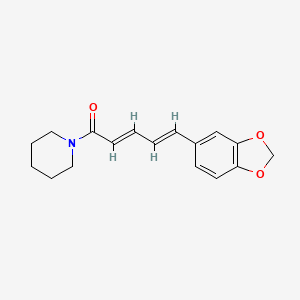

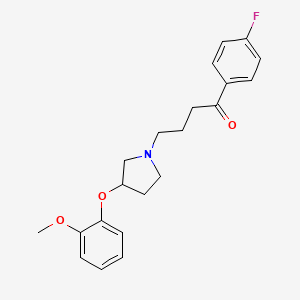

Aramchol, also known as Arachidyl amido cholanoic acid, is a cholesterol solubilizer that has the potential to prevent and dissolve cholesterol gallstones in inbred mice and in human gallbladder bile ex vivo . It is a bile salt fatty acid conjugate (BAFAC) of arachidic acid and cholic acid .

Synthesis Analysis

Aramchol is currently in Phase 3 of clinical trials for the treatment of adults with NASH and liver fibrosis . The ARMOR study is a multinational clinical trial designed to evaluate the efficacy and safety of Aramchol .Molecular Structure Analysis

Aramchol has a molecular formula of C44H79NO5, an average mass of 702.102 Da, and a mono-isotopic mass of 701.595825 Da .Chemical Reactions Analysis

Aramchol has been used in trials studying the treatment of HIV, Gallstones, Fatty Liver, Metabolic Syndrome, and Nonalcoholic Steatohepatitis .Physical And Chemical Properties Analysis

Aramchol has a density of 1.1±0.1 g/cm3, a boiling point of 806.0±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±6.5 mmHg at 25°C . It also has a molar refractivity of 205.9±0.4 cm3, a polar surface area of 107 Å2, and a molar volume of 667.9±5.0 cm3 .科学研究应用

Specific Scientific Field

The specific scientific field is Medical Research , particularly in the treatment of Nonalcoholic Steatohepatitis (NASH) .

Comprehensive and Detailed Summary of the Application

Aramchol, a partial inhibitor of hepatic stearoyl-CoA desaturase (SCD1), has been studied for its potential to improve steatohepatitis and fibrosis in rodents and reduce steatosis in early clinical trials .

Detailed Description of the Methods of Application or Experimental Procedures

The ARREST trial was a 52-week, double-blind, placebo-controlled, phase 2b trial that randomized 247 patients with NASH. The patients were divided into three groups: Aramchol 400 mg, 600 mg, and placebo .

Thorough Summary of the Results or Outcomes Obtained

Although the primary endpoint of a reduction in liver fat did not meet the prespecified significance level with Aramchol 600 mg, the observed safety and changes in liver histology and enzymes provide a rationale for SCD1 modulation as a promising therapy for NASH and fibrosis . NASH resolution without worsening fibrosis was achieved in 16.7% (13 out of 78) of Aramchol 600 mg versus 5% (2 out of 40) of the placebo arm .

Gallstones

Aramchol was initially intended to combine a cholesterol solubilizing moiety (a saturated fatty acid) with a bile acid (cholic acid) acting as a vehicle to enable secretion into bile and entry into the enterohepatic circulation to solubilise bile stones .

HIV

Aramchol has been used in trials studying the treatment of HIV .

Metabolic Syndrome

Aramchol has been used in trials studying the treatment of Metabolic Syndrome .

Liver Fibrosis

Aramchol has been used in a phase 3, multinational clinical trial to evaluate the efficacy and safety for adults with NASH and liver fibrosis . The ARMOR study showed robust fibrosis improvement across multimodality histological assessment . Treatment with Aramchol 300mg BID resulted in a high rate of subjects with fibrosis improvement .

Lipid Metabolism

Aramchol is a novel fatty acid–bile acid conjugate targeted to the liver that induces beneficial modulation of intrahepatic lipid metabolism . It is a partial inhibitor of hepatic stearoyl-coenzyme A desaturase 1, with direct anti-fibrotic activity demonstrated in pre-clinical models .

安全和危害

Aramchol is intended for R&D use only and not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin, wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .

未来方向

属性

IUPAC Name |

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKXZIQNFMOPBS-OOMQYRRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H79NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179395 | |

| Record name | Aramchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aramchol | |

CAS RN |

246529-22-6 | |

| Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aramchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aramchol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aramchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOMIDOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

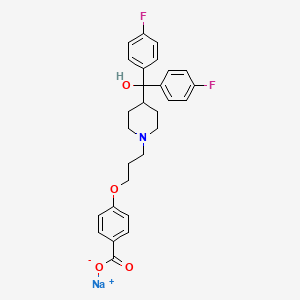

![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)

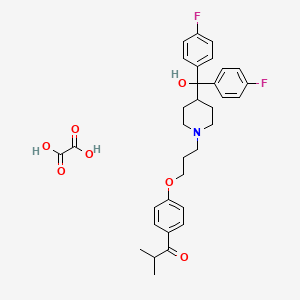

![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)

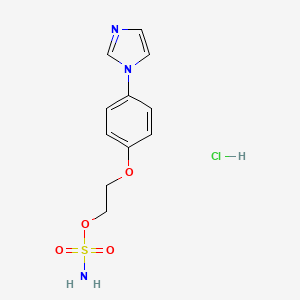

![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)